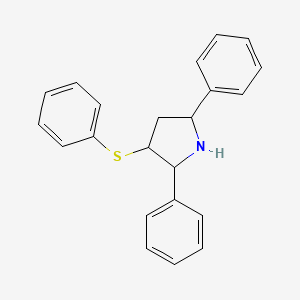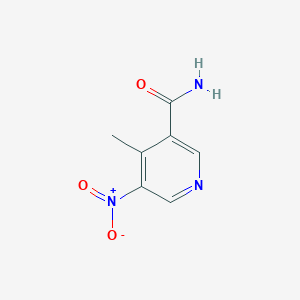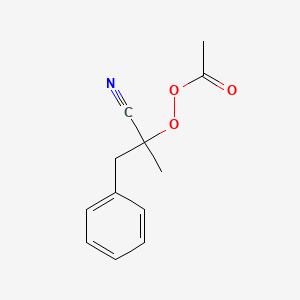
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate is an organic compound with the molecular formula C13H15NO3 It is a derivative of ethaneperoxoic acid and is characterized by the presence of a cyano group, a phenyl group, and an ethaneperoxoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-phenylpropan-2-yl ethaneperoxoate typically involves the reaction of 2-cyano-1-phenylpropan-2-ol with ethaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethaneperoxoic acid and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxoate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-1-phenylpropan-2-yl ethaneperoxoate involves its interaction with molecular targets such as enzymes and receptors. The peroxoate group can generate reactive oxygen species (ROS) that can modify biomolecules, leading to various biological effects. The cyano group can interact with nucleophiles, while the phenyl group can participate in aromatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyano-1-phenylbutyl ethaneperoxoate: Similar structure but with a butyl group instead of a propyl group.
2-Phenyl-2-propanol: Lacks the cyano and peroxoate groups but has a similar phenyl-propanol backbone.
Uniqueness
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate is unique due to the presence of both the cyano and peroxoate groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various chemical and biological studies.
Propriétés
Numéro CAS |
58422-66-5 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(2-cyano-1-phenylpropan-2-yl) ethaneperoxoate |
InChI |
InChI=1S/C12H13NO3/c1-10(14)15-16-12(2,9-13)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Clé InChI |
HNZQNJSMPILNOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OOC(C)(CC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)

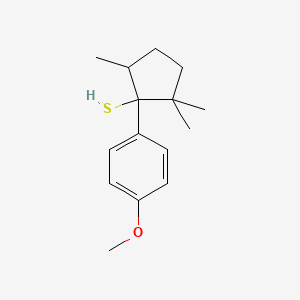
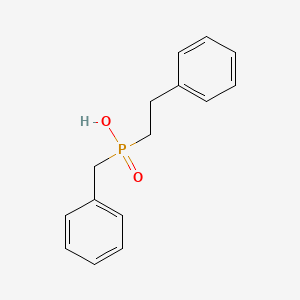
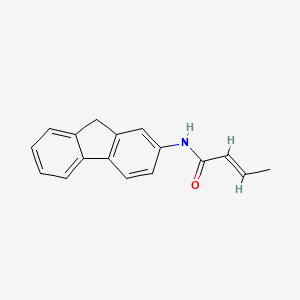
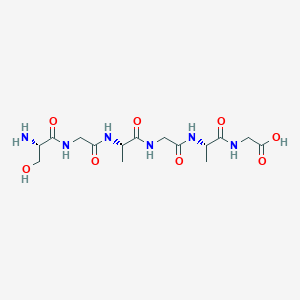
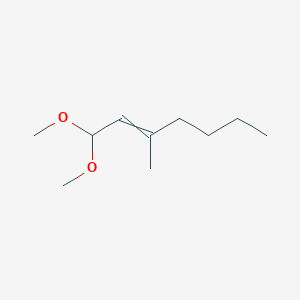
![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
